2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13507450
InChI: InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-6-8(14)10(15-9)16-5/h6-7H,14H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N)OC
Molecular Formula: C12H19BN2O3
Molecular Weight: 250.10 g/mol

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine

CAS No.:

Cat. No.: VC13507450

Molecular Formula: C12H19BN2O3

Molecular Weight: 250.10 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine -

Specification

Molecular Formula C12H19BN2O3
Molecular Weight 250.10 g/mol
IUPAC Name 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine
Standard InChI InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)9-7-6-8(14)10(15-9)16-5/h6-7H,14H2,1-5H3
Standard InChI Key FKUFQXDYXAGLFI-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)N)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the pyridine-boronate ester family, characterized by a six-membered aromatic ring substituted with a methoxy group at position 2, an amine at position 3, and a pinacol boronate ester at position 5. Its molecular formula is C₁₂H₁₉BN₂O₃, with a molecular weight of 250.10 g/mol . The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and facilitates Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug synthesis .

Stereoelectronic Properties

  • SMILES Notation: NC1=CC(B2OC(C)(C)C(C)(C)O2)=CN=C1OC

  • LogP Values: Experimental logP estimates range from 0.0 (iLOGP) to 1.46 (XLOGP3), indicating moderate lipophilicity suitable for membrane permeability .

  • Topological Polar Surface Area (TPSA): 66.6 Ų, suggesting moderate solubility in polar solvents .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

Step 1: Boronation of Pyridine Precursors

A pyridine derivative bearing a nitro group undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. This step introduces the boronate ester at position 5 .

Step 2: Functional Group Modifications

Methanesulfonylation is a key derivatization reaction:

  • Reagents: Methanesulfonyl chloride (0.309 mL, 4.00 mmol), pyridine (5 mL)

  • Conditions: 20°C for 18 hours under inert atmosphere

  • Yield: 58% (0.46 g)

  • Purification: Silica gel chromatography with dichloromethane/methanol gradients .

Table 1: Representative Synthesis Data

ParameterValueSource
Reaction Temperature20°C
Reaction Time18 hours
Isolated Yield58%
Purity (LCMS)MH⁺ = 329 (Method A/B)

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 0.94 mg/mL (0.00376 mol/L), classified as "soluble" per ESOL predictions .

  • Storage: Recommended at 2–8°C under inert gas to prevent hydrolysis of the boronate ester .

Pharmacokinetic Predictions

  • GI Absorption: High (Bioavailability Score: 0.55) .

  • Blood-Brain Barrier (BBB) Permeation: Unlikely (LogBB < -1) .

  • CYP Inhibition: No significant inhibition of major cytochrome P450 isoforms (CYP1A2, 2C19, etc.) .

Table 2: Key Physicochemical Parameters

PropertyValueMethod
LogP (Consensus)0.63SILICOS-IT
Solubility (ESOL)0.94 mg/mLExperimental
TPSA66.6 ŲComputational
Molecular Weight250.10 g/molEmpirical

Pharmacological and Biological Applications

Antibiotic and Antiviral Research

The compound’s boronate group enables its use as a protease inhibitor scaffold, particularly targeting viral enzymes like HIV-1 protease . Its amine and methoxy substituents enhance binding affinity to polar active sites.

Fluorescent Probe Development

As a boron-containing fluorophore precursor, it participates in intramolecular charge transfer (ICT) systems for pH-sensitive imaging agents .

Comparative Analysis with Positional Isomers

While data on the 6-substituted isomer (as queried) remain scarce, the 5-substituted analog’s properties suggest that positional changes would alter:

  • Solubility: Reduced polarity in the 6-isomer due to altered hydrogen-bonding capacity.

  • Synthetic Utility: Steric hindrance at position 6 may complicate cross-coupling reactions.

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